(1,2,4-Triazol-4-yl) Itraconazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

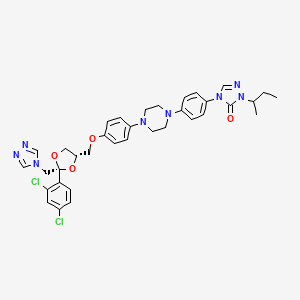

The compound “(1,2,4-Triazol-4-yl) Itraconazole” is a complex organic molecule that features multiple functional groups, including triazole, dioxolane, and piperazine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as the triazole and dioxolane rings. These core structures are then linked together through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Aplicaciones Científicas De Investigación

Antifungal Applications

Mechanism of Action:

(1,2,4-Triazol-4-yl) Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death .

Clinical Efficacy:

Research indicates that this compound is effective against a range of fungal pathogens, including Candida albicans and Aspergillus species. A study highlighted its superior potency compared to other triazole derivatives in treating systemic fungal infections .

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.25 µg/mL | |

| Aspergillus fumigatus | 0.5 µg/mL | |

| Cryptococcus neoformans | 0.5 µg/mL |

Anti-Cancer Applications

Angiogenesis Inhibition:

Recent studies have identified this compound as a promising candidate for cancer therapy due to its ability to inhibit angiogenesis—the formation of new blood vessels that tumors require for growth. It has been shown to disrupt the hedgehog signaling pathway and reduce tumor vascularization .

Case Studies:

- Breast Cancer: In preclinical models, this compound demonstrated significant reduction in tumor size and metastasis by inhibiting angiogenesis .

- Hepatocellular Carcinoma: A study reported that treatment with this compound resulted in decreased tumor growth and improved survival rates in animal models .

Anti-Inflammatory Properties

Mechanism of Action:

The compound has been found to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This property makes it a potential therapeutic agent for inflammatory diseases .

Research Findings:

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other triazole-containing molecules, such as fluconazole and itraconazole, which are used as antifungal agents. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool in both research and industry.

Propiedades

Fórmula molecular |

C35H38Cl2N8O4 |

|---|---|

Peso molecular |

705.6 g/mol |

Nombre IUPAC |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |

Clave InChI |

VRJGLVXBWFZNCZ-ZPGVKDDISA-N |

SMILES isomérico |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

SMILES canónico |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.